molecular formula C20H18N6O2S B2867326 N-(4-methoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886937-28-6

N-(4-methoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2867326
CAS No.: 886937-28-6
M. Wt: 406.46
InChI Key: WMLCFLUHOROHAO-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-thioacetamide class, characterized by a triazole core substituted with a pyridin-2-yl group at position 5, a 1H-pyrrol-1-yl group at position 4, and a sulfanyl-linked N-(4-methoxyphenyl)acetamide moiety. Structural analogs often vary in substituents on the triazole ring or acetamide group, influencing physicochemical properties and biological interactions .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-28-16-9-7-15(8-10-16)22-18(27)14-29-20-24-23-19(17-6-2-3-11-21-17)26(20)25-12-4-5-13-25/h2-13H,14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLCFLUHOROHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

Key structural differences among analogs arise from substitutions at positions 4 and 5 of the triazole ring:

Compound Name Position 4 Substituent Position 5 Substituent Acetamide Substituent Biological Activity (Reported)
Target Compound 1H-Pyrrol-1-yl Pyridin-2-yl N-(4-Methoxyphenyl) Not specified
N-(4-Methoxyphenyl)-2-{[4-Methyl-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide Methyl 4-Pyridinyl N-(4-Methoxyphenyl) Not specified
2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3,4-Difluorophenyl)Acetamide 4-Methylphenyl 4-Chlorophenyl N-(3,4-Difluorophenyl) Not specified
N-(2-Bromophenyl)-2-{[4-(Prop-2-en-1-yl)-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide Prop-2-en-1-yl Pyridin-2-yl N-(2-Bromophenyl) Not specified

Key Observations :

  • Pyridin-2-yl at position 5 is conserved in some analogs (e.g., ), suggesting its role in binding to metal ions or biological targets.

Acetamide Substituent Modifications

The N-aryl acetamide moiety varies significantly:

Compound Name Acetamide Substituent Impact on Physicochemical Properties
Target Compound N-(4-Methoxyphenyl) Increased lipophilicity due to methoxy group; potential for enhanced membrane permeability
2-[(4-Amino-5-(Furan-2-yl)-1,2,4-Triazol-4H-3-yl)Sulfanyl]-N-Acetamide N-Aryl (variable) Anti-exudative activity reported in rats; furan-2-yl may improve solubility
N-Hydroxyacetamide Derivatives (FP1-12) N-Hydroxy Antiproliferative activity against cancer cell lines; hydroxy group facilitates hydrogen bonding

Key Observations :

  • The 4-methoxyphenyl group in the target compound balances lipophilicity and electronic effects, unlike polar substituents like N-hydroxy .
  • Anti-exudative or antiproliferative activities in analogs highlight the pharmacological relevance of this structural class, though the target compound’s specific effects remain uncharacterized .

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